molecular formula C25H33NO B027253 Aurachin D CAS No. 108354-13-8

Aurachin D

Cat. No. B027253
M. Wt: 363.5 g/mol
InChI Key: JHMLNOXMSHURLQ-YEFHWUCQSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like Aurachin D often involves multiple steps, including the assembly of the core structure followed by functionalization and purification. Techniques can vary from traditional organic synthesis methods to biotechnological approaches using engineered microorganisms. The search did not yield specific results on Aurachin D synthesis but highlighted advancements in the synthesis of related compounds, suggesting that a combination of enzymatic and chemical synthesis techniques could be applicable (Pollegioni, Rosini, & Molla, 2020)​​.

Molecular Structure Analysis

The molecular structure of Aurachin D, as with other aurachins, is characterized by a quinoline or quinolone core, which is crucial for its biological activity. Structural analysis techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate such complex structures. These methods help in understanding the conformation, stereochemistry, and electronic properties of the molecule.

Chemical Reactions and Properties

Aurachin D's chemical properties are influenced by its functional groups, which participate in various chemical reactions. These may include redox reactions, ligand binding, and interactions with biological macromolecules. The compound's activity can be attributed to its ability to interfere with specific biological pathways, such as electron transport chains in bacteria.

Physical Properties Analysis

The physical properties of Aurachin D, including solubility, melting point, and stability, are important for its handling and formulation. These properties are determined by the compound's molecular structure and influence its biological efficacy and delivery method.

Chemical Properties Analysis

The chemical properties of Aurachin D, including its reactivity, photostability, and acid-base behavior, are pivotal for its application in research and potential therapeutic use. Understanding these properties is essential for developing analogs with improved activity or reduced toxicity.

For detailed and specific information on Aurachin D, including its synthesis, structure, and properties, direct access to specialized chemical databases or primary research articles focusing explicitly on Aurachin D would be necessary. Given the broad scope of the initial query, further refined searches or consultations with specialized chemical literature databases might yield more targeted information on Aurachin D.

References

  • Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in enzymatic synthesis of D-amino acids. International Journal of Molecular Sciences, 21. Link to the source.

Scientific Research Applications

  • Inhibition of Bacterial Cytochromes : Aurachin D and its analogues are known to be potent inhibitors of the quinol oxidation sites in bacterial cytochromes bo and bd (Meunier et al., 1995). This inhibition plays a crucial role in disrupting bacterial respiration and metabolism.

  • Antibiotic Properties : As a naturally occurring quinolone antibiotic, Aurachin D inhibits photosynthesis and cytochrome b6/f-complexes (Oettmeier et al., 1990). It also exhibits antibacterial, antifungal, antiparasitic, and cytotoxic activities, particularly notable for its action against Gram-positive bacteria, yeasts, and molds (Kunze et al., 1987). Moreover, it shows moderate growth inhibition against pathogenic Mycobacterium tuberculosis (Lawer et al., 2022).

  • Inhibitory Effects on Electron Transport Chain : Aurachin D acts as a potent inhibitor in the electron transport chain, an essential pathway for cellular energy production (Stec et al., 2011).

  • Antiparasitic Activity : This compound inhibits parasitic protozoa like T. cruzi and Leishmania donovani at low micromolar and nanomolar concentrations (Kruth et al., 2023).

  • Enhancing Bactericidal Activity : The inhibition of cytochrome bd by Aurachin D can enhance the bactericidal activity of other inhibitors like the cytochrome bcc inhibitor Q203, potentially improving its clinical applicability against Mycobacterium tuberculosis (Lu et al., 2018).

  • Biochemical Insights : Aurachin D is formed by the prenylation of 2-methyl-4-hydroxyquinoline by AuaA, providing insights into its biochemical synthesis (Stec et al., 2011).

Future Directions

Aurachin D has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis . It has received increasing attention as a target for the treatment of infectious diseases caused by mycobacteria . The biotechnological production of Aurachin D was established in E. coli with a titer which is higher than previously reported from natural producer organisms . This suggests that Aurachin D and its derivatives may serve as a new antibiotic class in the future .

properties

IUPAC Name

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMLNOXMSHURLQ-YEFHWUCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318443
Record name Aurachin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurachin D

CAS RN

108354-13-8
Record name Aurachin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108354-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurachin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurachin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
A Lawer, C Tyler, K Hards, LM Keighley… - ACS Medicinal …, 2022 - ACS Publications
… Herein we report a new total synthesis of aurachin D and the … Aurachin D and analogues were assayed for inhibition of … for tolerated substituents on the aurachin D scaffold and a starting …
Number of citations: 4 pubs.acs.org
A Grauel, J Kägi, T Rasmussen, I Makarchuk… - Nature …, 2021 - nature.com
… Here, we report the structure of the Escherichia coli cytochrome bd-II type oxidase with the bound inhibitor aurachin D as obtained by electron cryo-microscopy at 3 Å resolution. The …
Number of citations: 24 www.nature.com
XW Li, J Herrmann, Y Zang, P Grellier… - Beilstein Journal of …, 2013 - beilstein-journals.org
… We describe herein the first synthesis of aurachin D through a … the best activity for aurachin D and a naphthalene analogue, … N-oxidation/epoxidation of aurachin D and a shorter chain …
Number of citations: 48 www.beilstein-journals.org
S Jünemann, JM Wrigglesworth, PR Rich - Biochemistry, 1997 - ACS Publications
… Aurachin D and its derivatives act specifically on cytochrome bd, whereas aurachin C (the N-oxide of aurachin D… We have used the effects of decyl-aurachin D on cytochrome bd from A. …
Number of citations: 52 pubs.acs.org
M Radloff, I Elamri, TN Grund, LF Witte, KF Hohmann… - Scientific Reports, 2021 - nature.com
… In this report, inhibitory effects of Aurachin C (AurC-type) and new Aurachin D (AurD-type) … While Aurachin C and Aurachin D are widely considered as selective inhibitors for terminal …
Number of citations: 9 www.nature.com
S Kruth, L Schibajew, M Nett - AMB Express, 2022 - Springer
… Aurachin D is a potent inhibitor of cytochrome bd oxidases, … the biocatalytic production of aurachin D from a quinolone … cassettes, which increased the aurachin D titer in E. coli up to 29-…
Number of citations: 4 link.springer.com
L Dejon, A Speicher - Tetrahedron Letters, 2013 - Elsevier
… In contrast, we describe our attempts to synthesise aurachin D derivatives via a farnesyl substituted enamine 5 as intermediate following path b. Owing to ongoing pharmaceutical …
Number of citations: 26 www.sciencedirect.com
M Zhang, CL Yang, YS **ao, B Zhang, XZ Deng… - The Journal of …, 2017 - nature.com
… Prenylation with farnesyl diphosphate catalyzed by SauA would yield aurachin D (3), 17 and then hydroxylation presumably by SauPI or SauPII led to afford aurachin C (2). However, …
Number of citations: 19 www.nature.com
S Kruth, CJM Zimmermann, K Kuhr, W Hiller, S Lütz… - Molecules, 2023 - mdpi.com
… The natural product aurachin D is a farnesylated quinolone alkaloid, which is known to … In this study, we show that aurachin D inhibits other parasitic protozoa as well. While aurachin D …
Number of citations: 1 www.mdpi.com
Y Katsuyama, XW Li, R Müller, B Nay - ChemBioChem, 2014 - Wiley Online Library
… We demonstrated that AuaG is able to oxidise short-chain aurachin D analogues (12 and 13) and a docecyl analogue (24) of aurachin C, but neither aurachin D (4) nor a …

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